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Compound of Interest

Compound Name: Furfurylidenemalononitrile

CAS No.: 3237-22-7

Cat. No.: B1265400

Get Quote

Audience: Researchers, scientists, and drug development professionals in pharmacology and

cell biology.

Abstract: This document provides a comprehensive technical guide on the use of 2-(furan-2-

ylmethylene)malononitrile and its derivatives as potent agonists for the G protein-coupled

receptor 35 (GPR35). We delve into the scientific rationale behind experimental design, present

detailed, field-tested protocols for key functional assays, and offer insights into data

interpretation. The protocols are designed to be self-validating, incorporating necessary

controls to ensure data integrity and reproducibility.

Introduction: GPR35 - An Orphan Receptor of
Therapeutic Interest
G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR, meaning its endogenous

ligand and physiological functions are not yet fully understood.[1] First identified in 1998,

GPR35 is predominantly expressed in gastrointestinal and immune tissues, such as the small
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intestine, colon, and various immune cells.[2][3][4] This expression pattern has implicated

GPR35 in a range of physiological and pathological processes.

Emerging evidence highlights GPR35 as a promising therapeutic target for conditions

including:

Inflammatory Diseases: GPR35 activation can modulate immune cell activity, suggesting a

role in inflammatory bowel disease (IBD) and asthma.[5][6] Its function can be complex,

exhibiting both pro- and anti-inflammatory effects depending on the context.[2][6]

Metabolic Disorders: Expression in the GI tract points to potential involvement in regulating

gut motility and energy homeostasis, relevant for obesity and type 2 diabetes.[5]

Neuroprotection and Pain: GPR35 is also expressed in the nervous system, and its

activation may offer neuroprotective benefits and play a role in pain management.[1][5]

Cancer: Some studies have noted upregulated GPR35 expression in certain cancers,

suggesting it may influence tumor growth.[5]

The deorphanization of GPR35 is an active area of research, with several proposed

endogenous ligands like kynurenic acid, although their potency is often debated.[7] This has

driven the search for potent and selective synthetic agonists to better probe the receptor's

function.

The Emergence of a Novel Agonist Class: 2-(furan-2-
ylmethylene)malononitrile
In 2011, a significant breakthrough in GPR35 pharmacology came from the screening of a

chemical library which identified a novel class of agonists: 2-(furan-2-ylmethylene)malononitrile

derivatives.[8][9][10] This discovery provided researchers with powerful new tools to investigate

GPR35 signaling and biology.

A key compound from this series, 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-

ylidene)malononitrile (YE120), was identified as one of the most potent GPR35 agonists at the

time.[8][9][11]
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Potency: YE120 demonstrated an EC₅₀ of 32.5 ± 1.7 nM in Dynamic Mass Redistribution

(DMR) assays using the native HT-29 cell line, a potency significantly greater than the

commonly used reference agonist, zaprinast.[8][9][10]

Specificity: The agonist activity of this compound class was confirmed to be specific to

GPR35 through multiple validation assays, including antagonist challenges, receptor

internalization, and β-arrestin translocation assays.[8][9][10]

The malononitrile group is a key feature of these compounds, acting as a versatile active

methylene group in their synthesis and contributing to their biological activity.[12] The discovery

of this chemical scaffold serves as a critical starting point for the structure-activity relationship

(SAR) studies needed to develop even more potent and selective GPR35 modulators.[9]

GPR35 Signaling Cascades
Activation of GPR35 by an agonist like YE120 initiates downstream signaling through two

primary pathways: G protein-dependent and G protein-independent (β-arrestin-mediated)

pathways. Understanding these pathways is crucial for designing functional assays.

G Protein-Dependent Signaling: GPR35 couples to multiple G protein subtypes.

Gαi/o: Activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic

AMP (cAMP) levels.[5]

Gα12/13: This coupling influences cell morphology and motility through the activation of

the RhoA signaling pathway.[5][7]

Gαq: In some contexts, particularly when using promiscuous G proteins like Gα₁₆ in

engineered cell lines, GPR35 activation can trigger the Gαq pathway. This leads to

phospholipase C (PLC) activation, inositol triphosphate (IP₃) production, and a subsequent

release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[13][14]

β-Arrestin-Mediated Signaling (G Protein-Independent): Upon agonist binding, GPR35 is

phosphorylated, leading to the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-

2).[2] This interaction not only desensitizes the G protein signal but also initiates a separate

wave of signaling through scaffolding proteins like ERK1/2, contributing to diverse cellular
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responses.[2][11] The recruitment of β-arrestin is a robust and widely used readout for

GPR35 activation.[7][15][16]
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Caption: GPR35 signaling upon agonist binding.

Quantitative Agonist Profile
The potency of various compounds at GPR35 can vary significantly. The following table

summarizes reported half-maximal effective concentration (EC₅₀) values for key GPR35

agonists, providing a quantitative basis for compound selection and experimental design.
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Compound
Name

Chemical
Class

Species Assay Type
Reported
EC₅₀ (nM)

Reference(s
)

YE120 (2-(3-

cyano-5-(3,4-

dichlorophen

yl)-4,5-

dimethylfuran

-2(5H)-

ylidene)malo

nonitrile)

Furan-

malononitrile

Derivative

Human
DMR (HT-29

cells)
32.5 ± 1.7 [8][9][10]

YE210 (6-

bromo-3-

methylthieno[

3,2-

b]thiophene-

2-carboxylic

acid)

Thieno[3,2-

b]thiophene

Derivative

Human
DMR (HT-29

cells)
63.7 ± 4.1 [8][9][10]

Zaprinast
cGMP PDE

Inhibitor
Human

β-arrestin

Recruitment

~1,000 -

5,000
[11][16]

Pamoic Acid
Benzoic Acid

Derivative
Human

β-arrestin

Recruitment
~200 - 500 [11]

Compound 1

(4-{(Z)-

[(2Z)-2-(2-

fluorobenzylid

ene)-4-oxo-

1,3-

thiazolidin-5-

ylidene]methy

l}benzoic

acid)

Thiazolidinon

e Derivative
Human

β-arrestin

Recruitment
2.5 [15]
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The following protocols provide step-by-step guidance for characterizing the activity of 2-(furan-

2-ylmethylene)malononitrile and other agonists at GPR35.

Phase 1: Preparation

Phase 2: Assay Execution

Phase 3: Data Analysis

1. Cell Culture
(e.g., PathHunter GPR35 CHO-K1)

2. Cell Plating
(384-well plate)

3. Overnight Incubation
(37°C, 5% CO₂)

5. Add Compound to Cells

4. Compound Dilution
(Serial dilution of agonist)

6. Assay Incubation
(e.g., 90 min at 37°C)

7. Add Detection Reagents

8. Final Incubation
(e.g., 60 min at RT)

9. Read Luminescence

10. Data Normalization
(% of control)

11. Curve Fitting
(4-parameter logistic)

12. Determine EC₅₀ & Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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